molecular formula C15H13N3O3 B2629599 N-(2H-1,3-benzodioxol-5-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide CAS No. 2320210-92-0

N-(2H-1,3-benzodioxol-5-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide

Cat. No.: B2629599
CAS No.: 2320210-92-0
M. Wt: 283.287
InChI Key: HCTFHRZUCWCJDC-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a benzodioxole moiety and a pyrrolopyridine core. It has shown potential in various scientific research applications, particularly in oncology and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring.

    Construction of the Pyrrolopyridine Core: This is achieved through a series of cyclization reactions involving pyridine derivatives.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the pyrrolopyridine core using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, particularly at the methylene bridge.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide is unique due to its specific combination of the benzodioxole and pyrrolopyridine structures, which confer distinct biological activities, particularly in the context of cancer research.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-15(18-7-10-2-1-5-16-12(10)8-18)17-11-3-4-13-14(6-11)21-9-20-13/h1-6H,7-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTFHRZUCWCJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)NC3=CC4=C(C=C3)OCO4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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